molecular formula C11H20N4 B13283271 N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13283271
M. Wt: 208.30 g/mol
InChI Key: CPTOWKZYNWRQFY-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine is a heterocyclic compound that features a pyrazole ring and a pyrrolidine ring. The presence of these nitrogen-containing rings makes it a valuable compound in various fields of chemistry and pharmacology. The pyrazole ring is known for its biological activities, while the pyrrolidine ring is often found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-methylpyrrolidin-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-one, while reduction may produce this compound derivatives with different functional groups.

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Pyrazol-5-yl)-hexahydroquinoline-3-carbonitrile
  • N-(1H-Pyrazol-5-yl)nicotinamide derivatives
  • 1-Ethyl-1H-pyrazole-5-carbaldehyde derivatives

Uniqueness

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine is unique due to the combination of the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties

Biological Activity

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine is a compound with significant potential in pharmacological applications, particularly due to its unique structural features that confer various biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Formula

The molecular formula of this compound is C9H15N3C_9H_{15}N_3.

Structural Characteristics

The compound features a pyrazole ring and a pyrrolidine moiety, which are known for their roles in various biological activities. The presence of these heterocycles enhances the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and pyrrolidine structures. For instance, derivatives with similar configurations have shown efficacy against both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
Pyrazole Derivative AMIC = 0.018 mM against A. niger
Pyrrolidine Compound BIC50 = 0.47 µM against PI3Kδ

Antiviral Properties

Research indicates that certain derivatives of this compound exhibit antiviral activity. For example, compounds with similar structures have been tested against HIV strains and demonstrated significant inhibitory effects.

StudyVirus TypeEC50 (µM)Reference
Singh et al. (2015)HIV-1 IIIB15.4 - 40
Ferro et al. (2017)HCV3.0 - 5.5 nM

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer biology.

CompoundTarget EnzymeIC50 (µM)Reference
Compound CPI3Kδ0.47
Compound DPI3Kα2.30

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives for their antimicrobial activity against common pathogens. The results indicated that modifications in the pyrazole ring significantly influenced the antimicrobial potency, with some compounds outperforming traditional antibiotics.

Case Study 2: Antiviral Activity Against HIV

In another investigation, a related compound demonstrated promising results in inhibiting HIV replication in vitro. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring were critical for enhancing antiviral efficacy.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H20N4/c1-3-15-11(4-6-13-15)8-12-10-5-7-14(2)9-10/h4,6,10,12H,3,5,7-9H2,1-2H3

InChI Key

CPTOWKZYNWRQFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2CCN(C2)C

Origin of Product

United States

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